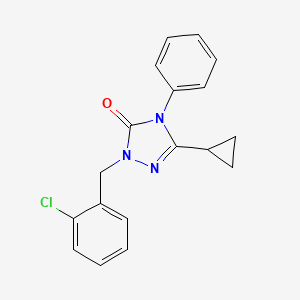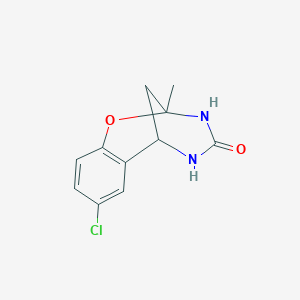![molecular formula C13H14O2 B2515935 (1R,4R,5R)-5-Hydroxy-5-phenylbicyclo[2.2.1]heptan-2-one CAS No. 2375247-91-7](/img/structure/B2515935.png)
(1R,4R,5R)-5-Hydroxy-5-phenylbicyclo[2.2.1]heptan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound (1R,4R,5R)-5-Hydroxy-5-phenylbicyclo[2.2.1]heptan-2-one is a chiral bicyclic ketone. It is characterized by the presence of a phenyl group and a hydroxy group attached to a bicyclic heptane ring system. This structure is related to various bicyclic compounds that have been synthesized and studied for their chemical properties and potential applications in organic synthesis and material science.
Synthesis Analysis
The synthesis of related bicyclic compounds often involves the use of chiral building blocks to ensure the desired stereochemistry. For instance, the synthesis of pironetins has been achieved using a chiral building block, (1S,5S,6R)-5-hydroxybicyclo[4.1.0]heptan-2-one, demonstrating the utility of such chiral precursors in constructing complex polyketide structures . Similarly, the synthesis of 5-alkyl-1-aryl-4,4-dimethyl-2,6,7-trioxabicyclo[3.2.0]heptanes has been reported, showcasing the ability to introduce various substituents into the bicyclic framework .
Molecular Structure Analysis
The molecular structure of chiral bicyclic compounds can be elucidated using techniques such as NMR crystallography. Comparative studies of chiral bicyclic amino alcohols and their derivatives have provided insights into the conformational differences and molecular dynamics of these compounds . Additionally, the origin of atropisomerism in related compounds has been explored through X-ray crystallography and computational evaluations, revealing the influence of substituents on the stability and asymmetry of the molecular structure .
Chemical Reactions Analysis
Bicyclic compounds can undergo various chemical reactions, including hydrogenolysis, which can be influenced by the choice of catalyst and the nature of the substituents. For example, the hydrogenolysis of 1-phenylbicyclo[4.1.0]heptane and its derivatives has been studied, showing selective formation of products and providing insights into the reaction mechanisms . The behavior of different functional groups, such as azidirine and epoxide, during these reactions has also been investigated.
Physical and Chemical Properties Analysis
The physical and chemical properties of bicyclic compounds are often determined by their molecular structure. The crystal structure of a compound similar to the one , 5-Hydroxy-1,7-bis-(4-hydroxy-3-methoxy-phenyl)-hepta-1,6-dien-3-one, has been analyzed, revealing the importance of hydrogen bonding interactions in the molecular packing and stability . Additionally, the crystal structures of 4-heptadecyl derivatives of (1R,5S)-3,6,8-trioxabicyclo[3.2.1]octane have been solved, providing information on the molecular and hydrocarbon cross sections and the packing behavior of these amphipathic molecules .
Aplicaciones Científicas De Investigación
Polymerization and Material Science
Polymer Ester Synthesis
A study highlighted the transformation of 1-oxo-2,6,7-trioxa-1-phosphabicyclo[2.2.1]heptane into a crosslinked polymer in the presence of water. This polymer can degrade into soluble fragments, suggesting its utility as a carrier for pharmacologically active polymers that decompose into innocuous components like phosphoric acid and glycerol (Gehrmann & Vogt, 1981).
Organic Synthesis and Catalysis
Chiral Synthesis of Elemanoids
The transformation of a related bicyclo[3.1.1]heptanone compound into key intermediates for the synthesis of elemanoids illustrates the compound's potential in organic synthesis, showcasing its versatility in forming complex molecular structures (Kato et al., 1990).
Enantioselective Reduction of Ketones
A study utilized a derivative of bicyclo[3.1.1]heptane for the asymmetric reduction of alkyl–aryl ketones, achieving high yields and enantiomeric excesses. This underscores the compound's application in producing chiral alcohols, a crucial step in many synthetic pathways (Krzemiński & Wojtczak, 2005).
Molecular Dynamics and Structural Analysis
NMR Crystallography
Comparative studies of chiral bicyclo[3.1.1]heptan-2-ol and its derivatives using NMR crystallography provided insights into molecular dynamics and structural assignments, emphasizing the compound's role in detailed molecular analysis (Jaworska et al., 2012).
Chiral Complexes for Catalysis
The formation of chiral complexes with n-butyllithium and dimethylzinc using a derivative of bicyclo[2.2.1]heptane as a ligand was studied, highlighting the potential of such complexes in asymmetric catalysis and synthesis (Goldfuss, Khan, & Houk, 1999).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, indicating that it can cause skin irritation, eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .
Mecanismo De Acción
Action Environment
The action, efficacy, and stability of (1R,4R,5R)-5-Hydroxy-5-phenylbicyclo[2.2.1]heptan-2-one could be influenced by various environmental factors . These could include the pH of the environment, the presence of other molecules, and the specific conditions within the cell. Understanding these factors is crucial for predicting the compound’s behavior in a biological system.
Propiedades
IUPAC Name |
(1R,4R,5R)-5-hydroxy-5-phenylbicyclo[2.2.1]heptan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O2/c14-12-7-11-6-9(12)8-13(11,15)10-4-2-1-3-5-10/h1-5,9,11,15H,6-8H2/t9-,11-,13+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZZFIUBLIIFZRY-XWIASGKRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC(=O)C1CC2(C3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2CC(=O)[C@H]1C[C@@]2(C3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1R,4R,5R)-5-Hydroxy-5-phenylbicyclo[2.2.1]heptan-2-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)-N-[(oxolan-2-yl)methyl]acetamide](/img/structure/B2515852.png)


![Dimethyl 2-({[4-(2,3-dimethylphenyl)piperazin-1-yl]carbonothioyl}amino)terephthalate](/img/structure/B2515859.png)

![6-((Pyridin-2-ylmethyl)thio)-3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2515863.png)
![ethyl 2-((1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)amino)-2-oxoacetate](/img/structure/B2515864.png)
![1-(3,4-Dichlorophenyl)-2-(2-(dimethylamino)ethyl)-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2515865.png)
![1,6,7-trimethyl-3-(2-morpholinoethyl)-8-(p-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2515866.png)
![N-[2-[(4-fluoro-3-methylphenyl)sulfonyl]-2-(2-thienyl)ethyl]-2-methoxybenzamide](/img/structure/B2515869.png)

![dimethyl 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate](/img/structure/B2515872.png)
![8-Bromo-3-methyl-7-[(3-methylphenyl)methyl]purine-2,6-dione](/img/structure/B2515873.png)
![1-(4-Fluorophenyl)-4-[[1-[(3-fluorophenyl)methyl]triazol-4-yl]methyl]pyrazine-2,3-dione](/img/structure/B2515874.png)